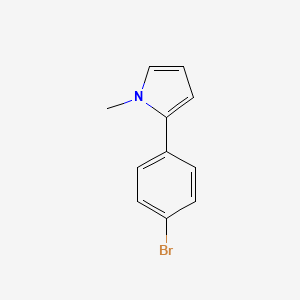
2-(4-Bromophenyl)-1-methyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(4-bromophenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a methyl group at the nitrogen atom and a bromophenyl group at the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(4-bromophenyl)-1H-pyrrole typically involves the reaction of 4-bromobenzaldehyde with 2-methylpyrrole under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1-Methyl-2-(4-bromophenyl)-1H-pyrrole can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(4-bromophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and sulfuric acid are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Nucleophilic Substitution: Nucleophiles like hydroxide ions, amines, or thiols.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, oxidized products, and various substituted pyrroles depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2-(4-bromophenyl)-1H-pyrrole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(4-bromophenyl)-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances the compound’s binding affinity to these targets, while the pyrrole ring facilitates electron delocalization, contributing to its overall reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-pyrrole: Lacks the bromophenyl group, resulting in different reactivity and applications.
1-Methyl-2-phenyl-1H-pyrrole: Similar structure but without the bromine atom, leading to variations in chemical behavior.
4-Bromo-1H-pyrrole: Contains the bromine atom but lacks the methyl group, affecting its overall properties.
Uniqueness
1-Methyl-2-(4-bromophenyl)-1H-pyrrole is unique due to the presence of both the methyl and bromophenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
253668-84-7 |
|---|---|
Molecular Formula |
C11H10BrN |
Molecular Weight |
236.11 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-methylpyrrole |
InChI |
InChI=1S/C11H10BrN/c1-13-8-2-3-11(13)9-4-6-10(12)7-5-9/h2-8H,1H3 |
InChI Key |
LXYWXDAAPFEKJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















